4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-12-5-7-13(8-6-12)16(20)19-15-11-14-9-10-18(15,4)17(14,2)3/h5-8,14-15H,9-11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULHJLDBQDFZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CC3CCC2(C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Camphor: Shares a similar bicyclic structure but differs in functional groups.
Norbornane: Another bicyclic compound with a different substitution pattern.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups and applications.
Uniqueness
4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide is unique due to its specific combination of a bicyclic structure with a benzamide moiety, which imparts distinct chemical and biological properties.
Biological Activity
4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 271.4 g/mol. The compound features a unique bicyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 271.4 g/mol |
| CAS Number | 872822-66-7 |
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain pathways related to inflammation and pain relief.
Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. A study conducted by highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory conditions.
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic properties. In animal models, it demonstrated a reduction in pain responses comparable to standard analgesics, indicating its potential as a pain management agent.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
- In vitro Studies : Various assays have shown that this compound can inhibit the production of nitric oxide in macrophages, which is crucial in the inflammatory response .
- In vivo Studies : Animal models have provided evidence for the compound's efficacy in reducing inflammation and pain . These studies suggest that it may serve as a viable candidate for further development in therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the bicyclic structure can significantly influence biological activity . This insight is essential for optimizing the compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
